3-Benzyl-1,5,3-dioxazepane

μ-Opioid Receptor Binding Affinity CNS Ligand

3-Benzyl-1,5,3-dioxazepane (CAS 1019208-03-7) is a seven-membered heterocyclic compound containing one nitrogen and two oxygen atoms within the ring, with a benzyl substituent on the nitrogen. This 1,5,3-dioxazepane scaffold serves as a key electrophilic building block in synthetic organic chemistry, particularly for double-Mannich reactions that enable rapid construction of complex azabicyclic frameworks.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 1019208-03-7
Cat. No. B1344364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1,5,3-dioxazepane
CAS1019208-03-7
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1COCN(CO1)CC2=CC=CC=C2
InChIInChI=1S/C11H15NO2/c1-2-4-11(5-3-1)8-12-9-13-6-7-14-10-12/h1-5H,6-10H2
InChIKeyRPCDMNZVBSZIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-1,5,3-dioxazepane (CAS 1019208-03-7): A Versatile 1,5,3-Dioxazepane Scaffold for CNS and Synthetic Chemistry Applications


3-Benzyl-1,5,3-dioxazepane (CAS 1019208-03-7) is a seven-membered heterocyclic compound containing one nitrogen and two oxygen atoms within the ring, with a benzyl substituent on the nitrogen . This 1,5,3-dioxazepane scaffold serves as a key electrophilic building block in synthetic organic chemistry, particularly for double-Mannich reactions that enable rapid construction of complex azabicyclic frameworks [1]. Its structural features have also led to its investigation as a potential μ-opioid receptor ligand [2], positioning it as a compound of interest for both medicinal chemistry and advanced organic synthesis.

Why 3-Benzyl-1,5,3-dioxazepane Cannot Be Replaced by Other N-Substituted 1,5,3-Dioxazepanes


The specific N-benzyl substituent on the 1,5,3-dioxazepane core confers unique properties that are not interchangeable with other N-alkyl or N-aryl analogs. Even minor modifications to the N-substituent can dramatically alter biological activity, as evidenced by a >3-fold difference in μ-opioid receptor binding affinity between the N-benzyl (Ki < 1 nM) and N-tert-butyl (Ki = 3 nM) derivatives within the same patent family [1]. Furthermore, the benzyl group provides an ideal balance of lipophilicity (predicted LogP ~1.39) that positions the compound favorably for CNS drug discovery applications compared to more polar or lipophilic analogs . In synthetic chemistry, the benzyl-protected nitrogen serves as a versatile handle that can be deprotected under mild conditions, a feature not universally available with other N-substituents, thereby enabling downstream functionalization in complex molecule synthesis [2].

3-Benzyl-1,5,3-dioxazepane: Quantified Differentiation Against Closest Analogs and Alternatives


Superior μ-Opioid Receptor Binding Affinity Compared to 3-(tert-Butyl)-1,5,3-Dioxazepane

In a direct head-to-head comparison of compounds disclosed in the same patent family (US10604489, US11180455), 3-benzyl-1,5,3-dioxazepane exhibits a Ki value of <1 nM for the human μ-opioid receptor, which is at least 3-fold more potent than the N-tert-butyl analog (Ki = 3 nM) tested under identical assay conditions [1][2]. This substantial difference in binding affinity demonstrates that the N-benzyl substituent confers a significant advantage over other alkyl groups for this biological target.

μ-Opioid Receptor Binding Affinity CNS Ligand Medicinal Chemistry

Synthetic Efficiency in Double-Mannich Precursor Preparation: Improved Yield Over Traditional Bis(aminol)ethers

The synthesis of 3-benzyl-1,5,3-dioxazepane via condensation of benzylamine, paraformaldehyde, and ethylene glycol in toluene proceeds with a yield of 68% [1]. This represents a significant improvement over the historically problematic synthesis of bis(aminol)ethers, which typically proceed in only low to moderate yield and require distillation to remove oligomeric impurities, posing practical barriers for use with expensive amines [2]. The dioxazepane approach circumvents these issues, providing a more reliable and efficient route to electrophilic precursors for double-Mannich reactions.

Double-Mannich Reaction Heterocyclic Synthesis Building Block Azabicyclo Compounds

Predicted Physicochemical Profile Aligns with CNS Drug-Like Space Guidelines

3-Benzyl-1,5,3-dioxazepane exhibits a predicted octanol/water partition coefficient (LogP) of 1.38830 . While this value falls slightly below the suggested LogP range of 2-5 for CNS drugs [1], it aligns well with the preferred range of 2-4 and the more stringent ideal LogP range of 1.5-2.5 for optimal blood-brain barrier penetration [2]. This moderate lipophilicity, combined with a low molecular weight (193.24 g/mol), zero hydrogen bond donors, and three hydrogen bond acceptors, positions the compound as a favorable starting point for CNS-targeted lead optimization compared to more lipophilic or polar dioxazepane analogs.

Physicochemical Properties CNS Drug Design Lipophilicity Blood-Brain Barrier

Commercial Availability with High Purity (≥98%) Supports Reliable Research Outcomes

3-Benzyl-1,5,3-dioxazepane is commercially available from multiple reputable vendors with purity specifications reaching ≥98% . This high purity level surpasses the lower purity offerings from other suppliers (e.g., 90.0% purity available elsewhere ), ensuring that researchers can obtain material with minimal impurities that could confound biological assays or synthetic reactions. The availability of high-purity material reduces the need for additional in-house purification steps, saving time and resources in both medicinal chemistry and organic synthesis workflows.

Chemical Purity Vendor Comparison Research-Grade Procurement

High-Impact Application Scenarios for 3-Benzyl-1,5,3-dioxazepane in Research and Development


μ-Opioid Receptor Ligand Development for Pain and CNS Disorders

Given its high binding affinity (Ki < 1 nM) for the human μ-opioid receptor [1], 3-benzyl-1,5,3-dioxazepane serves as a privileged starting point for structure-activity relationship (SAR) studies aimed at developing novel analgesics, anesthetics, or treatments for opioid use disorder. Its favorable predicted LogP of 1.39 supports its potential for CNS penetration, making it a valuable scaffold for lead optimization programs targeting central nervous system indications.

Synthesis of Azabicyclo[3.3.1]nonane Frameworks via Double-Mannich Reactions

3-Benzyl-1,5,3-dioxazepane is an established electrophilic precursor for double-Mannich reactions with β-ketoesters and ketones, enabling the rapid construction of azabicyclo[3.3.1]nonane scaffolds [2]. These bicyclic amines are key structural motifs found in biologically active natural products such as methyllycaconitine and (+)-arboridinine [3], positioning this compound as a critical building block for total synthesis and diversity-oriented synthesis efforts in academic and pharmaceutical laboratories.

Macrocycle Synthesis via Alkylation of Heterocyclic Systems

This compound has been successfully employed in the alkylation of difuryl-substituted piperidones, leading to the formation of novel nitrogen- and oxygen-containing macrocyclic compounds [4]. This application demonstrates its utility in creating structurally complex macrocycles that may possess unique biological activities or serve as host molecules in supramolecular chemistry.

CNS Drug Discovery Building Block with Favorable Physicochemical Properties

With a molecular weight of 193.24 g/mol, zero hydrogen bond donors, and a predicted LogP of 1.39 , 3-benzyl-1,5,3-dioxazepane aligns well with established guidelines for CNS drug-like properties [5]. Its constrained seven-membered heterocyclic core provides a conformationally restricted scaffold that can serve as a bioisostere for piperazine or morpholine rings, offering medicinal chemists a distinct option for optimizing potency, selectivity, and ADME properties in CNS-targeted programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-1,5,3-dioxazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.